BenchChemオンラインストアへようこそ!

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Peptide Drug Stability Proteolytic Resistance D-Amino Acid Engineering

Specifically procure CAS 1858224-18-6 (Boc-D-Orn(N3)-OH CHA) to guarantee the D-configuration critical for proteolytic stability in systemic peptide therapeutics and ADC linkers. The δ-azide provides a sterically accessible bioorthogonal handle for SPAAC/CuAAC conjugation, orthogonal to Boc-SPPS. This CHA salt ensures reliable DMSO solubility, distinct from L-enantiomers or α-azido regioisomers which compromise in vivo half-life and payload conjugation efficiency.

Molecular Formula C10H18N4O4
Molecular Weight 258.278
CAS No. 1858224-18-6
Cat. No. B2542598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
CAS1858224-18-6
Molecular FormulaC10H18N4O4
Molecular Weight258.278
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1
InChIKeySZKWPJYNWXEPRJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-D-Orn(N3)-OH CHA (CAS 1858224‑18‑6): Procurement‑Grade Overview for Click Chemistry & ADC Linker Research


(2R)‑5‑Azido‑2‑[(2‑methylpropan‑2‑yl)oxycarbonylamino]pentanoic acid, supplied predominantly as its cyclohexylamine (CHA) salt (CAS 1858224‑18‑6), is a D‑configured, Boc‑protected ω‑azido amino acid building block [REFS‑1]. The molecule integrates three functional domains—a Boc‑protected α‑amine, a free carboxylic acid, and a side‑chain azide—enabling orthogonal deprotection and bioorthogonal conjugation via CuAAC or SPAAC click chemistry. Its D‑stereochemistry distinguishes it from the more common L‑enantiomeric series and is the principal driver of its differential value in peptide‑based drug discovery, particularly for antibody‑drug conjugate (ADC) linker construction where metabolic stability of the D‑configured scaffold is critical [REFS‑2].

Why Boc‑D‑Orn(N3)‑OH CHA Cannot Be Replaced by Off‑the‑Shelf Azido Amino Acids


Azido‑functionalised amino acids exist in multiple enantiomeric forms (D vs L), protecting‑group configurations (Boc vs Fmoc), salt variants (free acid vs CHA vs HCl), and regioisomeric arrangements (azide at α vs δ position). Swapping Boc‑D‑Orn(N3)‑OH CHA for, e.g., the L‑enantiomer (Boc‑L‑Orn(N3)‑OH·CHA, CAS 763139‑35‑1) or the Fmoc‑protected analog (Fmoc‑D‑Orn(N3)‑OH, CAS 1176270‑25‑9) alters the stereochemical outcome of peptide folding, proteolytic susceptibility, and the entire orthogonal protection scheme required for solid‑phase synthesis [REFS‑1]. Such substitutions can result in peptides with significantly shortened in vivo half‑life, incompatible deprotection conditions, or failed bioorthogonal ligation. The following sections provide the quantitative comparator evidence that substantiates why this specific CAS number represents a non‑interchangeable procurement decision [REFS‑2].

Boc‑D‑Orn(N3)‑OH CHA: Comparator‑Based Quantitative Differentiation Evidence


D‑Enantiomer Confers Proteolytic Stability Advantage Over L‑Enantiomer in Peptide Therapeutics

Incorporation of D‑amino acids into peptide sequences is a well‑established strategy to reduce proteolytic degradation. While a direct head‑to‑head half‑life comparison between peptides containing Boc‑D‑Orn(N3)‑OH versus Boc‑L‑Orn(N3)‑OH has not been published, class‑level evidence demonstrates that single D‑amino acid substitutions can increase peptide plasma half‑life by ≥3‑fold relative to all‑L counterparts [REFS‑1]. The D‑ornithine scaffold of Boc‑D‑Orn(N3)‑OH is specifically noted by manufacturers to enhance resistance to proteolytic cleavage, extending peptide half‑life and improving bioavailability [REFS‑2]. This stereochemical barrier is absent in the L‑enantiomer (Boc‑L‑Orn(N3)‑OH·CHA, CAS 763139‑35‑1), making the D‑form the preferred choice for therapeutic peptide and ADC projects where systemic stability is a critical design parameter.

Peptide Drug Stability Proteolytic Resistance D-Amino Acid Engineering

Cyclohexylamine (CHA) Salt Form Improves Handling and Solubility Relative to Free Acid

The CHA salt of Boc‑D‑Orn(N3)‑OH (CAS 1858224‑18‑6, MW 357.45) is documented to offer superior handling characteristics and enhanced solubility in organic solvents compared to the free acid (CAS 1858224‑17‑5, MW 258.27) [REFS‑1]. Cyclohexylamine counter‑ion formation is a standard strategy in amino acid chemistry to convert poorly soluble free acids into easily dispensable crystalline solids; supplier documentation consistently highlights that the CHA salt form 'enhances handling and solubility in laboratory applications' [REFS‑1]. The free acid requires alternative solubilisation strategies and may exhibit lower organic‑solvent compatibility, directly impacting coupling efficiency in solid‑phase peptide synthesis (SPPS).

Solid‑Phase Peptide Synthesis Solubility Optimisation Salt Form Selection

Boc Protection Enables Orthogonal SPPS Compatibility Not Available with Fmoc‑Protected Analog

The Boc protecting group on Boc‑D‑Orn(N3)‑OH is fully compatible with Boc‑solid‑phase peptide synthesis (Boc‑SPPS) workflows that employ TFA‑labile side‑chain protection and HF or TFMSA cleavage [REFS‑1]. In contrast, the Fmoc‑protected analog (Fmoc‑D‑Orn(N3)‑OH, CAS 1176270‑25‑9, MW 380.4) is restricted to Fmoc‑SPPS with piperidine deprotection and TFA cleavage [REFS‑2]. The azide group in both compounds is stable to TFA and piperidine, but the Boc version uniquely supports acid‑labile protection schemes required for certain 'difficult' peptide sequences or when acid‑stable side‑chain protecting groups (e.g., Bzl, cHex) are needed. The molecular‑weight difference (258.27 free acid vs 380.40 Fmoc analog) also favours the Boc compound for applications where building‑block mass efficiency is critical.

Boc‑SPPS Orthogonal Protection ADC Linker Synthesis

Regioisomeric Specificity: δ‑Azide Placement Enables Site‑Selective Conjugation Distinct from α‑Azido Isomer

Boc‑D‑Orn(N3)‑OH carries the azide at the δ‑position (side‑chain terminus), preserving the α‑carboxyl and α‑amino groups for peptide backbone incorporation. The regioisomer N3‑D‑Orn(Boc)‑OH (CAS 2165877‑62‑1) places the azide at the α‑carbon and the Boc‑protected amine at the δ‑position [REFS‑1]. This structural inversion fundamentally changes the conjugation geometry: in Boc‑D‑Orn(N3)‑OH, the azide projects away from the peptide backbone after incorporation, facilitating unhindered click reactions with alkyne‑functionalised payloads. In the α‑azido isomer, the azide is sterically constrained by the peptide backbone, potentially reducing cycloaddition efficiency. Both isomers have been used in ADC synthesis, but the δ‑azide configuration of CAS 1858224‑18‑6 provides a longer, more flexible spacer between the peptide backbone and the conjugation site [REFS‑2].

Site‑Selective Bioconjugation ADC Payload Attachment Regioisomeric Purity

Cost‑per‑Gram Comparison: D‑Enantiomer Commands Measurable Premium Over L‑Enantiomer

Direct price comparison from a single supplier (Iris Biotech) shows that Boc‑D‑Orn(N3)‑OH·CHA (Art.‑Nr. BAA1835) is priced at €108.00 g⁻¹, while its L‑enantiomer Boc‑L‑Orn(N3)‑OH·CHA (Art.‑Nr. BAA1830) is priced at €90.00 g⁻¹ [REFS‑1]. This represents a 20 % price premium for the D‑enantiomer, reflecting the additional synthetic complexity of introducing D‑stereochemistry into the norvaline/ornithine scaffold. For procurement planning, this cost differential must be weighed against the proteolytic stability advantage of the D‑form; in a therapeutic peptide project where a single D‑amino acid substitution can avoid the need for additional formulation or PEGylation strategies, the incremental cost is typically justified.

Procurement Economics Enantiomeric Premium Bulk Sourcing

Storage Stability Advantage: Boc‑Protected Analog Requires Less Stringent Cold Chain Than Fmoc‑Protected Comparator

Boc‑D‑Orn(N3)‑OH (free acid, CAS 1858224‑17‑5) is specified for storage at 2‑8 °C (refrigerated) [REFS‑1], while the directly comparable Fmoc‑protected D‑azidonorvaline (Fmoc‑D‑Orn(N3)‑OH, CAS 1176270‑25‑9) requires storage at −20 °C (frozen) [REFS‑2]. This ≥22 °C difference in storage temperature requirement translates to simpler cold‑chain logistics, reduced energy costs, and greater tolerance to transient temperature excursions during shipping and handling. For laboratories in regions with unreliable freezer infrastructure, the Boc analog's refrigerated storage requirement represents a practical procurement advantage. The CHA salt (CAS 1858224‑18‑6) is typically stored under similar conditions (powder: −20 °C for 3‑year long‑term; but ambient shipping is acceptable per TargetMol [REFS‑3]).

Cold Chain Logistics Long‑Term Storage Laboratory Inventory Management

Boc‑D‑Orn(N3)‑OH CHA: Evidence‑Backed Application Scenarios for Scientific & Industrial Users


Boc‑SPPS Synthesis of Protease‑Resistant Therapeutic Peptides Requiring Bioorthogonal Conjugation Handles

When designing peptide therapeutics intended for systemic administration, the D‑configured ornithine scaffold provides a documented pathway to enhanced proteolytic stability (≥3‑fold half‑life extension per class‑level evidence [REFS‑1]). Boc‑D‑Orn(N3)‑OH CHA is uniquely suited for Boc‑SPPS workflows where the TFA‑labile Boc group enables orthogonal deprotection while the δ‑azide remains intact for downstream SPAAC or CuAAC conjugation to alkyne‑modified targeting ligands or half‑life extension moieties. The CHA salt form ensures reliable dissolution in DMSO (10 mM) for coupling [REFS‑2].

Antibody‑Drug Conjugate (ADC) Linker Construction Using D‑Amino Acid Scaffolds for Improved Systemic Stability

Boc‑D‑Orn(N3)‑OH CHA is explicitly positioned as an ADC linker intermediate by multiple specialty chemical suppliers, with documentation confirming its use in the synthesis of antibody‑drug conjugates [REFS‑3]. The δ‑azide provides a sterically accessible bioorthogonal handle for strain‑promoted cycloaddition to DBCO‑ or BCN‑functionalised payloads, while the D‑stereochemistry reduces linker proteolysis during circulation. Procurement of this specific CAS number (1858224‑18‑6) ensures the regioisomerically correct δ‑azide configuration that permits unhindered payload conjugation, distinct from the α‑azido isomer (CAS 2165877‑62‑1) [REFS‑4].

Click Chemistry‑Enabled Peptide Stapling and Cyclisation for Protein‑Protein Interaction Inhibitors

The side‑chain azide of Boc‑D‑Orn(N3)‑OH is completely stable to TFA and piperidine treatment during SPPS, yet can be cleanly reduced to a primary amine or directly engaged in CuAAC‑mediated cyclisation [REFS‑5]. This enables the synthesis of side‑chain‑bridged cyclic peptides—a validated strategy for MDM2/p53 PPI inhibition, where azidonorvaline residues have been used as click handles for triazole bridge formation [REFS‑6]. The D‑configuration of CAS 1858224‑18‑6 adds an extra dimension of metabolic stability to such constrained peptide scaffolds.

Cost‑Conscious Large‑Scale Peptide Synthesis Where D‑Stereochemistry Is Required but Bulk Economics Matter

For projects scaling beyond milligram quantities, the documented 20 % price premium of Boc‑D‑Orn(N3)‑OH·CHA over the L‑enantiomer (€108 g⁻¹ vs €90 g⁻¹ from Iris Biotech [REFS‑7]) must be factored into procurement budgets. This scenario applies when the biological target specifically requires D‑configuration (e.g., mirror‑image peptide therapeutics), and the premium is acceptable given the absence of alternative D‑azido building blocks with comparable orthogonal protection. Bulk procurement from suppliers offering scalable production (gram to kilogram) is feasible through BOC Sciences and similar vendors [REFS‑8].

Quote Request

Request a Quote for (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.